molecular formula C18H18ClN3O3S B2378939 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034526-23-1

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2378939
CAS No.: 2034526-23-1
M. Wt: 391.87
InChI Key: WGJPYJBJTSUPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18ClN3O3S and its molecular weight is 391.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Research on sulfonamide derivatives, including compounds similar to N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, has shown promising anticancer activities. For instance, studies have highlighted the synthesis of sulfonamide compounds demonstrating significant cytotoxic activities against various cancer cell lines. These compounds inhibit carbonic anhydrase IX and XII, which are targets for anticancer therapy due to their role in tumor acidification and growth. The compounds are particularly noted for their selectivity and potency, indicating their potential as novel anticancer agents (Gul et al., 2016). Additionally, the derivatives have been evaluated for their antitumor activity, with some showing broad-spectrum antitumor activity against various subpanel tumor cell lines, indicating their promise as anticancer therapeutics (Rostom, 2006).

Anti-inflammatory and Analgesic Activities

Sulfonamide derivatives have also been explored for their anti-inflammatory and analgesic properties. Compounds synthesized from the core structure of this compound were found to be active as anti-inflammatory and analgesic agents without causing significant ulcerogenic liability. This indicates their potential for the development of safer anti-inflammatory and pain management medications (Ragab et al., 2013).

Antimicrobial Applications

Furthermore, the antimicrobial efficacy of sulfonamide derivatives has been studied, revealing that certain compounds exhibit potent antibacterial and antifungal activities. These findings suggest the versatility of sulfonamide derivatives in combating microbial infections, thus highlighting their potential in developing new antimicrobial agents (Abbas et al., 2017).

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-pyrazol-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c19-15-4-1-3-14(13-15)18(23)9-11-21-26(24,25)17-7-5-16(6-8-17)22-12-2-10-20-22/h1-8,10,12-13,18,21,23H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJPYJBJTSUPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.